Product packaging for 2-Bromo-5,3'-dimethoxybiphenyl(Cat. No.:CAS No. 14344-82-2)

2-Bromo-5,3'-dimethoxybiphenyl

Cat. No.: B8337713
CAS No.: 14344-82-2
M. Wt: 293.15 g/mol
InChI Key: SVUCLIWTYRGHJU-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyls, which are organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond, form the structural core of many molecules vital to modern science. scivisionpub.comgoogle.com Initially recognized for their industrial applications, such as heat transfer agents and the now-regulated polychlorinated biphenyls (PCBs), their importance has grown substantially. google.comnih.gov In contemporary research, the biphenyl scaffold is a key intermediate in organic synthesis and a foundational moiety in a wide array of compounds with significant biological activities. scivisionpub.com These derivatives are explored for their potential in medicinal chemistry, with applications as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. scivisionpub.com Furthermore, they are integral to materials science, where they are investigated for use in optical brighteners, plastics, and liquid crystals. google.comsmolecule.com The ability to introduce various functional groups onto the biphenyl rings allows for the fine-tuning of their chemical and physical properties, making them a versatile tool for developing new materials and therapeutic agents. scivisionpub.com

The Role of Halogenation and Methoxylation in Biphenyl Structure-Function Studies

The functionalization of the biphenyl core with halogen and methoxy (B1213986) groups is a critical strategy in chemical synthesis to modulate molecular properties and reactivity.

Halogenation , the introduction of one or more halogen atoms (e.g., bromine, chlorine), profoundly influences the electronic and steric characteristics of the biphenyl system. Halogenated biphenyls have been extensively used as industrial intermediates and are subjects of significant toxicological research. scivisionpub.comnih.gov In synthetic chemistry, halogen atoms serve as versatile handles for further molecular elaboration, particularly in cross-coupling reactions. nih.gov The position of the halogen atom is crucial; for instance, substitution at the ortho-positions (carbons 2, 2', 6, and 6') can restrict the rotation around the biphenyl C-C bond, leading to a non-planar conformation and potentially inducing atropisomerism (chirality arising from hindered rotation). nih.gov

Methoxylation , the incorporation of a methoxy group (-OCH₃), also imparts significant changes. Methoxy groups are electron-donating, which can increase the electron density of the aromatic rings and influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. researchgate.net They can also affect solubility and the ability of a molecule to form hydrogen bonds, which are critical factors for biological activity and interaction with molecular targets. smolecule.com In many instances, a synthetic strategy may involve a halogenation–methoxylation sequence to produce highly functionalized biphenyls. researchgate.net The presence of methoxy groups, particularly at ortho-positions, also contributes to the steric hindrance that can lead to stable atropisomers. nih.gov

Naming Conventions and Structural Features of 2-Bromo-5,3'-dimethoxybiphenyl within the Biphenyl Class

The compound This compound is an example of a specifically substituted biphenyl. Its nomenclature follows the standard IUPAC system for biphenyls, where one ring is considered the parent and its positions are numbered 1 through 6, while the second ring's positions are designated with a prime symbol (1' through 6').

In this molecule:

The first phenyl ring is substituted at position 2 with a bromo group and at position 5 with a methoxy group.

The second phenyl ring is substituted at position 3' with a methoxy group.

This specific substitution pattern defines its three-dimensional structure and chemical reactivity. The bromo group at the ortho-position (position 2) relative to the inter-ring bond introduces significant steric bulk, which influences the dihedral angle between the two phenyl rings. This steric hindrance forces the rings into a twisted, non-planar conformation.

While detailed experimental data for this specific isomer is not widely published, its fundamental properties can be cataloged.

Table 1: Physicochemical Properties of this compound (Note: Data for this specific isomer is limited in public databases. The CAS number 123926-59-0 is provided by chemical suppliers.) parchem.com

PropertyValue
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
CAS Number 123926-59-0 parchem.com
Canonical SMILES COC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)OC
InChI Key InChIKey=FOPBZTJAGASGQU-UHFFFAOYSA-N

Overview of Research Trajectories for Complex Aromatic Compounds

Research involving complex aromatic compounds like this compound is generally driven by the need for novel molecules with specific functions. Key research trajectories include the development of highly efficient and selective synthesis methods and the exploration of structure-activity relationships (SAR).

A dominant theme in the synthesis of substituted biphenyls is the use of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . nih.govmdpi.com This reaction is exceptionally versatile for forming C-C bonds between aryl halides (like a brominated biphenyl precursor) and arylboronic acids, offering high yields and tolerance for a wide range of functional groups. mdpi.comresearchgate.netresearchgate.net The synthesis of methoxylated biphenyls, for example, can be achieved by coupling a brominated methoxybenzene with a corresponding methoxybenzene boronic acid. nih.govresearchgate.net Researchers continuously seek to improve these methods by developing more active and stable catalysts, such as those employing bulky phosphine (B1218219) ligands like 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos), to enable reactions under milder conditions or with sterically hindered substrates. researchgate.netacs.org

Another major research avenue is the systematic investigation of how the type and position of substituents affect the molecule's properties (SAR studies). For halogenated and methoxylated biphenyls, this involves synthesizing a library of related compounds and evaluating them for specific applications, such as their inhibitory activity against biological targets or their properties as liquid crystals or ligands in catalysis. scivisionpub.comsmolecule.com Computational methods, such as molecular docking and quantum chemical analysis, are increasingly used alongside experimental work to predict the behavior of these molecules and to rationalize observed activities, guiding the design of new and more effective compounds. scivisionpub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrO2 B8337713 2-Bromo-5,3'-dimethoxybiphenyl CAS No. 14344-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14344-82-2

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-bromo-4-methoxy-2-(3-methoxyphenyl)benzene

InChI

InChI=1S/C14H13BrO2/c1-16-11-5-3-4-10(8-11)13-9-12(17-2)6-7-14(13)15/h3-9H,1-2H3

InChI Key

SVUCLIWTYRGHJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5,3 Dimethoxybiphenyl

Retrosynthetic Analysis of the Biphenyl (B1667301) Core and Functional Groups

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Strategic Disconnections for Biphenyl Formation

The most logical retrosynthetic disconnection for 2-Bromo-5,3'-dimethoxybiphenyl is the carbon-carbon single bond connecting the two aromatic rings. This disconnection breaks the target molecule into two functionalized benzene synthons: a 2-bromo-5-methoxyphenyl unit and a 3-methoxyphenyl unit. This approach allows for the independent synthesis or sourcing of each aromatic precursor, which are then joined in a cross-coupling reaction. This strategy is central to the majority of modern biaryl synthesis methods.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of this compound into two key aromatic precursors.

Precursor Identification for Bromination and Methoxylation

Following the strategic disconnection, the next step is to identify the real-world chemical reagents, or precursors, that correspond to these synthons. The choice of precursors is dictated by the specific cross-coupling reaction to be employed.

For the 2-Bromo-5-methoxyphenyl moiety: A common and effective precursor is an aryl halide. 1,2-Dibromo-4-methoxybenzene or 2-bromo-5-methoxyphenyl triflate would serve as the electrophilic partner in many cross-coupling reactions. The synthesis of such precursors can often be achieved through electrophilic bromination of anisole derivatives. For instance, the bromination of 4-methoxyanisole can yield polybrominated products which can be selectively utilized. google.com Alternatively, starting from 2-bromophenol, methylation can provide 2-bromoanisole. guidechem.comguidechem.com

For the 3-Methoxyphenyl moiety: This unit will act as the nucleophilic partner in the cross-coupling reaction. Depending on the chosen methodology, this precursor could be:

3-Methoxyphenylboronic acid: Used in the Suzuki-Miyaura coupling. It can be synthesized from m-bromoanisole via lithiation followed by reaction with a borate ester. chemicalbook.comchemicalbook.com

(3-Methoxyphenyl)zinc halide: Used in the Negishi coupling. This organozinc reagent is typically prepared in situ from 3-bromoanisole or 3-iodoanisole.

(3-Methoxyphenyl)tributylstannane: Used in the Stille coupling. This organotin reagent is also typically synthesized from the corresponding aryl halide.

Carbon-Carbon Bond Formation Strategies for Biphenyl Scaffolding

The formation of the C-C bond between the two aromatic rings is the key step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds due to their high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., the 2-bromo-5-methoxyphenyl derivative), forming a Pd(II) intermediate.

Transmetalation: The organic group from the nucleophilic partner (e.g., the 3-methoxyphenyl group from the organoboron, organozinc, or organotin reagent) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis. gre.ac.uk It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this would involve coupling a 2-bromo-5-methoxyphenyl halide with 3-methoxyphenylboronic acid. The reaction tolerates a wide variety of functional groups and the boron-containing byproducts are generally non-toxic. acs.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. openochem.org However, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions.

Stille Coupling: The Stille reaction employs an organostannane (organotin) reagent. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.orgnih.gov The main drawback is the high toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.org

Interactive Table: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
Reaction Electrophile (Ring A) Nucleophile (Ring B) Typical Catalyst/Ligand Key Advantages Key Disadvantages
Suzuki-Miyaura Aryl-Br, Aryl-I, Aryl-OTfAryl-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂ / SPhosLow toxicity of boron reagents; stable and easy to handleBase-sensitive functional groups may be problematic
Negishi Aryl-Br, Aryl-Cl, Aryl-OTfAryl-ZnXPd(dppf)Cl₂, Pd(P(t-Bu)₃)₂High reactivity; good for hindered substratesMoisture/air sensitive; requires anhydrous conditions
Stille Aryl-I, Aryl-Br, Aryl-OTfAryl-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃Excellent functional group tolerance; stable reagentsHigh toxicity of tin compounds; purification challenges

The Ullmann reaction, first reported in 1901, is the classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halides. thermofisher.comwikipedia.org While traditionally used for synthesizing symmetrical biaryls, modifications have allowed for its use in creating unsymmetrical products. organic-chemistry.org

The reaction typically requires stoichiometric amounts of copper powder or copper salts (e.g., CuI) and high temperatures, often exceeding 100-200°C. thermofisher.comorganic-chemistry.org The reactivity of the aryl halide follows the order I > Br > Cl. jk-sci.com While palladium-catalyzed methods are often preferred due to their milder conditions and broader scope, the Ullmann coupling remains a valuable tool, particularly for large-scale syntheses and for specific substrates where palladium catalysis may be less effective, such as in the formation of highly sterically hindered biphenyls. acs.org Recent advancements have introduced ligands and improved copper sources to enhance reaction efficiency under milder conditions. jk-sci.comrsc.org

Organolithium and Grignard Reagent Mediated Biphenyl Formation

The formation of the biphenyl skeleton is often achieved through cross-coupling reactions where an organometallic species, such as an organolithium or Grignard reagent, reacts with an aryl halide. These methods are foundational in constructing the C-C bond between the two aromatic rings.

A plausible route to the 5,3'-dimethoxybiphenyl core involves the reaction of a Grignard reagent, such as (3-methoxyphenyl)magnesium bromide, with a suitably substituted bromoarene. The Grignard reagent can be prepared by reacting 3-bromoanisole with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF). rsc.org This organometallic intermediate can then be coupled with 1-bromo-4-methoxybenzene in the presence of a suitable catalyst to form the desired biphenyl structure.

Similarly, organolithium reagents offer another powerful route. These are typically formed via lithium-halogen exchange or direct deprotonation of an aromatic ring. For instance, treating an aryl bromide with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive aryllithium species. google.com This intermediate can then be used in a subsequent coupling reaction. The choice between Grignard and organolithium reagents often depends on the presence of other functional groups in the molecule and the desired reactivity. nih.gov

Component Function Common Examples
Organometallic ReagentNucleophilic aryl source(3-methoxyphenyl)magnesium bromide, 3-methoxyphenyllithium
Aryl HalideElectrophilic aryl source1-bromo-4-methoxybenzene, 1-iodo-4-methoxybenzene
SolventStabilizes the organometallic reagentTetrahydrofuran (THF), Diethyl ether
Catalyst (for Grignard)Facilitates cross-couplingPalladium or Nickel complexes (e.g., Pd(PPh₃)₄)

Oxidative Coupling Methodologies

Oxidative coupling represents an alternative, more atom-economical approach to biaryl synthesis, forming a C-C bond through the removal of two hydrogen atoms from two aromatic rings. mpg.ded-nb.info This method avoids the pre-functionalization required for organometallic cross-coupling reactions. nih.gov

The oxidative coupling of phenols is a well-established method that can be adapted for the synthesis of dimethoxybiphenyls, where the hydroxyl groups are subsequently methylated. core.ac.ukrsc.org These reactions are typically mediated by transition metal catalysts, such as those based on copper, vanadium, or iron, in the presence of an oxidant like oxygen or a peroxide. mpg.denih.govcore.ac.uk The catalyst facilitates the formation of phenoxy radicals, which then couple to form the biphenyl structure. nih.gov

The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is a critical challenge and depends heavily on the catalyst system, solvent, and the steric and electronic properties of the phenol substrates. nih.govcore.ac.uk For the synthesis of the 5,3'-dimethoxybiphenyl core, a cross-coupling between 4-methoxyphenol and 3-methoxyphenol would be required, a process that must favor the cross-coupled product over the homo-coupled products of each starting material. core.ac.uk

Catalyst System Oxidant Typical Coupling Selectivity
Copper(II) complexes with aminesOxygen (O₂)Varies (ortho-para, ortho-ortho)
Vanadium-based catalystsOxygen (O₂)High enantioselectivity for some substrates
Iron(III) chloride (FeCl₃)StoichiometricOften leads to polymerization (Scholl reaction)
Chromium-Salen complexestert-Butyl hydroperoxide (TBHP)High chemo- and regio-selectivity for cross-coupling

Selective Introduction and Manipulation of Bromine Substituents

Once the 5,3'-dimethoxybiphenyl core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C2 position.

Regioselective Aromatic Bromination Techniques

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. mdpi.comlibretexts.org The challenge lies in controlling the position of bromination, as the two methoxy (B1213986) groups are activating and ortho-, para-directing, creating multiple potential sites for substitution. researchgate.net

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination because it is a solid that is safer and easier to handle than liquid bromine. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a suitable solvent, and its selectivity can be influenced by the addition of catalysts or by changing the reaction conditions. wku.edumissouri.edu

For electron-rich aromatic compounds like dimethoxybiphenyls, bromination with NBS can proceed readily. missouri.edu The methoxy group at the 5-position strongly activates the ortho positions (C4 and C6) and the para position (C2). The methoxy group at the 3'-position similarly activates its ortho and para positions. To achieve bromination specifically at the C2 position, reaction conditions must be carefully controlled to favor this sterically hindered but electronically activated site over the more accessible C4, C6, and C2'/C4'/C6' positions. The use of a catalyst, such as silica gel, can sometimes enhance regioselectivity. researchgate.net

Reagent/Catalyst Solvent General Outcome
NBSDichloromethane (DCM)Standard electrophilic bromination
NBS / Silica GelCarbon tetrachloride (CCl₄)Can improve para-selectivity for some substrates researchgate.net
NBS / Trifluoroacetic acidDichloromethane (DCM)Increased electrophilicity of bromine source

Beyond NBS, other electrophilic brominating agents can be employed under controlled conditions to achieve the desired regioselectivity. Molecular bromine (Br₂) in the presence of a mild Lewis acid or in a specific solvent system can be used. However, Br₂ is less selective and can lead to polybromination, especially with highly activated rings. wku.edu

A milder and more selective alternative is bromodimethylsulfonium bromide, which can be generated in situ from dimethyl sulfoxide (DMSO) and hydrobromic acid. nih.gov The choice of brominating agent and reaction conditions is paramount. For instance, the use of bulky sulfoxides in combination with certain bromine sources has been shown to improve para-selectivity in the bromination of phenols, a principle that could be applied to methoxy-substituted arenes to control the position of substitution. ccspublishing.org.cnchemistryviews.org Theoretical calculations can also be used to predict the most likely site of bromination by analyzing the stability of the intermediate arenium ions for each possible position. mdpi.comresearchgate.net

Bromine-Lithium Exchange and Subsequent Electrophilic Quenches

The bromine-lithium exchange reaction is a powerful tool for the regioselective functionalization of polyhalogenated aromatic compounds. nih.gov This method involves treating an aryl bromide with an organolithium reagent, typically n-BuLi or tert-butyllithium (t-BuLi), at low temperature. The reaction rapidly and selectively replaces a bromine atom with a lithium atom. nih.gov

This strategy would be applicable if a dibrominated version of 5,3'-dimethoxybiphenyl were available. For example, if one could synthesize 2,X-dibromo-5,3'-dimethoxybiphenyl, a selective bromine-lithium exchange could potentially be performed at one of the bromine positions. The regioselectivity of the exchange is governed by factors such as steric hindrance and the ability of nearby groups (like the methoxy group) to coordinate the lithium reagent. nih.govuni-regensburg.de

Once the aryllithium intermediate is formed, it can be "quenched" by reacting it with an electrophile. If the goal is to have only the bromine at the C2 position, this method would be used to first remove a bromine from another position and replace it with a hydrogen (by quenching with water) or another functional group. researchgate.net

Organolithium Reagent Typical Solvent Temperature Key Characteristics
n-Butyllithium (n-BuLi)THF, Diethyl ether-78 °CStandard reagent, highly reactive
sec-Butyllithium (s-BuLi)THF, Diethyl ether-78 °CMore basic than n-BuLi, can be used for deprotonation
tert-Butyllithium (t-BuLi)Hexane, THF-78 °C to 0 °CVery strong base, useful for sterically hindered sites nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy leverages the ability of a directing metalation group (DMG) to deliver an organolithium base to a specific ortho-position, leading to deprotonation and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org The methoxy group (-OCH₃) is an effective DMG, making DoM a viable strategy for elaborating the precursors to this compound.

The general principle involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). wikipedia.orgharvard.edu This interaction positions the base to abstract a proton from the adjacent ortho-position, a process driven by a complex-induced proximity effect. baranlab.org The resulting aryllithium species can then be treated with an electrophile to introduce a new substituent exclusively at that site. wikipedia.org

For the synthesis of a dimethoxybiphenyl structure, one could envision a DoM approach on a methoxy-substituted benzene ring, followed by a cross-coupling reaction. For instance, metalation of 1,3-dimethoxybenzene could be directed by one of the methoxy groups. However, controlling the site of lithiation in the presence of two directing groups requires careful selection of reagents and conditions. unblog.fr A more controlled strategy often involves using a starting material with a more powerful DMG or a single DMG to ensure selective lithiation, followed by coupling with the second aromatic ring.

Component Function Common Examples
Directing Metalation Group (DMG)Lewis basic site that coordinates the organolithium reagent, directing deprotonation to the ortho-position.Methoxy (-OCH₃), Tertiary Amide (-CONR₂), O-Carbamate (-OCONR₂) wikipedia.orgsemanticscholar.org
Organolithium ReagentStrong base that performs the deprotonation (lithiation) of the aromatic ring.n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) baranlab.org
AdditiveBreaks up organolithium aggregates, increasing reactivity.N,N,N',N'-Tetramethylethylenediamine (TMEDA) unblog.fr
ElectrophileReacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond.Halogen sources (for subsequent coupling), Boronic esters, Zinc halides wikipedia.orgunblog.fr

Etherification Methods for Methoxy Group Introduction

The introduction of methoxy groups is a key step in synthesizing the target compound. This can be achieved either by building the biphenyl core first and then adding the methoxy groups, or by using methoxy-substituted precursors. The primary methods for creating the aryl methyl ether linkage are O-alkylation and transition-metal-catalyzed coupling reactions.

O-alkylation, most famously represented by the Williamson ether synthesis, is a fundamental method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

In the context of synthesizing this compound, one would start with a dihydroxy-bromobiphenyl precursor. The phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base to form a phenoxide. This phenoxide anion then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate to form the methoxy group. Due to the presence of two hydroxyl groups, stoichiometry must be carefully controlled if sequential or selective methylation is desired.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ M⁺ + CH₃-X → Ar-OCH₃ + M⁺X⁻

Reagent Type Role in Reaction Specific Examples
Hydroxyl PrecursorSource of the oxygen atom for the ether linkage.2-Bromo-5,3'-dihydroxybiphenyl
BaseDeprotonates the phenolic hydroxyl to form the nucleophilic phenoxide.Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)
Methylating AgentProvides the methyl group and a leaving group.Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)
SolventProvides a medium for the reaction.Acetone, Dimethylformamide (DMF), Acetonitrile

Classical nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to activate the ring for nucleophilic attack. chemistrysteps.com For precursors of this compound, which lack such strong activating groups, the classical SₙAr pathway with methoxide is generally not feasible.

However, modern organometallic chemistry provides powerful alternatives that achieve the same net transformation. Transition-metal-catalyzed cross-coupling reactions have emerged as a robust method for forming aryl ethers from aryl halides. organic-chemistry.org Palladium- and copper-based catalytic systems are commonly employed for this purpose. For example, a bromo- or chloro-substituted biphenyl can be coupled with methanol or a methoxide salt in the presence of a suitable catalyst and ligand. organic-chemistry.orggoogle.com This approach avoids the harsh conditions and electronic requirements of the classical SₙAr reaction. A patent describes a copper-halide catalyzed methoxylation of aryl halides that proceeds under mild conditions. google.com

Catalytic System Components Typical Reaction Conditions
Palladium-CatalyzedCatalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Bulky, electron-rich phosphines (e.g., biarylphosphines) Base: NaOt-Bu, K₃PO₄Mild temperatures (e.g., 80-110 °C), inert atmosphere. organic-chemistry.org
Copper-CatalyzedCatalyst: CuI, Cu₂O Ligand: N,N-dimethylglycine, Phenanthroline derivatives Base: Cs₂CO₃, K₂CO₃Often requires higher temperatures (e.g., 110-140 °C). google.com

Purification and Isolation Techniques for Polyfunctional Biphenyls

The successful synthesis of a target compound is contingent upon its effective isolation and purification. For polyfunctional biphenyls, which may be contaminated with starting materials, regioisomers, or homocoupled by-products, a combination of chromatographic and crystallization techniques is often necessary.

Column chromatography is the most widely used purification technique for medium-scale laboratory synthesis of organic compounds like this compound. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For non-polar to moderately polar compounds such as substituted biphenyls, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). qub.ac.uk The polarity of the eluent is carefully tuned to achieve optimal separation, with less polar compounds eluting faster. Preparative thin-layer chromatography (TLC) can also be used for small-scale purifications. qub.ac.uk For more challenging separations of closely related isomers, High-Performance Liquid Chromatography (HPLC) or advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be employed, particularly for analytical purposes. nih.govscielo.br

Parameter Description Common Choices for Biphenyls
Stationary Phase The solid adsorbent that retains compounds.Silica Gel (most common), Alumina, Reversed-phase silica (C18) for HPLC. qub.ac.uk
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the column.Hexane/Ethyl Acetate gradients, Hexane/Dichloromethane mixtures. qub.ac.uk
Detection Method Method used to monitor the fractions as they elute from the column.Thin-Layer Chromatography (TLC) with UV visualization, Mass Spectrometry.

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The choice of solvent is critical for successful recrystallization.

Distillation is used to purify liquids based on differences in boiling points. Given that this compound is expected to be a high-boiling solid at room temperature, distillation is not a suitable primary purification method. Therefore, recrystallization is the preferred non-chromatographic technique.

Technique Principle Applicability to this compound
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Highly Applicable. Ideal for purifying the final solid product after initial chromatographic separation or as a standalone method if impurities have significantly different solubilities.
Distillation Separation based on differences in boiling points of liquid components.Not Applicable. The compound is a solid with a very high boiling point, making distillation impractical and likely to cause decomposition.

Chemical Reactivity and Transformation Pathways of 2 Bromo 5,3 Dimethoxybiphenyl

Reactivity of the Bromine Moiety

The bromine atom attached to the biphenyl (B1667301) scaffold is the principal site of chemical reactivity, allowing for its substitution or for the formation of organometallic intermediates, which can then be used in a wide array of synthetic applications.

Nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-5,3'-dimethoxybiphenyl, where a nucleophile displaces the bromide, are generally challenging. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. In this compound, the methoxy (B1213986) groups are electron-donating, which tends to deactivate the ring towards this type of substitution. Consequently, forcing conditions such as high temperatures and pressures, or the use of exceptionally strong nucleophiles, are typically required to effect these transformations.

NucleophileTypical ReagentsReaction ConditionsAnticipated Product
HydroxideSodium Hydroxide (NaOH)High Temperature, High Pressure5,3'-Dimethoxybiphenyl-2-ol
AlkoxideSodium Alkoxide (NaOR)High Temperature, High Pressure2-Alkoxy-5,3'-dimethoxybiphenyl
AmideSodium Amide (NaNH₂)Liquid Ammonia5,3'-Dimethoxybiphenyl-2-amine

A more synthetically useful strategy for the functionalization of this compound involves its conversion into an organometallic reagent. This transformation inverts the polarity (umpolung) of the carbon atom bonded to the bromine, converting it from an electrophilic to a nucleophilic center.

Grignard Reagent Formation : The reaction with magnesium metal in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) results in the oxidative insertion of magnesium into the carbon-bromine bond, forming the corresponding Grignard reagent, (5,3'-dimethoxybiphenyl-2-yl)magnesium bromide.

Organolithium Reagent Formation : Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures facilitates a metal-halogen exchange to produce the organolithium derivative.

Organozinc Reagent Formation : Organozinc compounds can be prepared either by the direct reaction of this compound with activated zinc (Rieke zinc) or through transmetalation from the corresponding organolithium or Grignard reagent by the addition of a zinc salt like zinc chloride.

Organometallic ReagentSynthetic MethodKey ReagentsTypical Solvent
GrignardOxidative InsertionMgTHF or Diethyl Ether
OrganolithiumMetal-Halogen Exchangen-BuLi or t-BuLiTHF or Hexanes
OrganozincTransmetalationOrganolithium/Grignard then ZnCl₂THF

The carbon-bromine bond in this compound is an ideal starting point for a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the construction of new chemical bonds.

Palladium-catalyzed reactions are commonly employed to form bonds between the aryl carbon and heteroatoms such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with various primary or secondary amines.

Buchwald-Hartwig Etherification : The formation of a carbon-oxygen bond can be achieved through coupling with alcohols or phenols.

Carbon-Sulfur Coupling : Thiols can be coupled with this compound to form thioethers.

Coupling TypeHeteroatom SourceTypical CatalystCommon LigandsBase
C-NAmines (R₂NH)Pd(OAc)₂ or Pd₂(dba)₃BINAP, XPhosNaOt-Bu, K₃PO₄
C-OAlcohols (ROH)Pd(OAc)₂ or Pd₂(dba)₃DavePhos, SPhosCs₂CO₃, K₂CO₃
C-SThiols (RSH)Pd(OAc)₂ or Pd₂(dba)₃Xantphos, DPEPhosK₂CO₃, Cs₂CO₃

A variety of named reactions allow for the extension of the carbon framework of this compound.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling : The Heck reaction forms a new carbon-carbon bond between the aryl bromide and an alkene.

Suzuki Coupling : This versatile reaction couples an organoboron compound with the aryl bromide.

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by palladium or nickel complexes.

Reaction NameCoupling PartnerCommon Catalyst SystemTypical Base
SonogashiraTerminal AlkynePd(PPh₃)₄, CuITriethylamine
HeckAlkenePd(OAc)₂, P(o-tol)₃Triethylamine, K₂CO₃
SuzukiOrganoboronic Acid/EsterPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄
NegishiOrganozinc ReagentPd(PPh₃)₄, Ni(acac)₂Not required

Reactivity of the Methoxy Groups

The two methoxy groups in this compound are relatively inert. As ether linkages, they are stable to many of the reaction conditions used to modify the bromine substituent. However, they can be cleaved under strongly acidic conditions to yield the corresponding diol. Reagents such as hydrobromic acid (HBr) at elevated temperatures or boron tribromide (BBr₃) at lower temperatures are effective for this demethylation process.

TransformationReagentConditionsExpected Product
DemethylationHydrobromic Acid (HBr)High Temperature2-Bromo-biphenyl-5,3'-diol
DemethylationBoron Tribromide (BBr₃)Low Temperature2-Bromo-biphenyl-5,3'-diol

Cleavage of Ether Linkages

The methoxy groups in this compound are susceptible to cleavage under strong acidic or Lewis acidic conditions, converting them into hydroxyl groups. A common reagent for this transformation is boron tribromide (BBr₃), which is highly effective at demethylating aryl methyl ethers. nih.govgvsu.edu The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu

The selective cleavage of one methoxy group over the other would depend on subtle differences in their electronic environment, although achieving high selectivity can be challenging. The ether at the 5-position is on a brominated ring, which may influence its reactivity compared to the methoxy group on the other ring.

Table 1: Illustrative Conditions for Ether Cleavage of Aryl Methyl Ethers This table presents generalized conditions for the cleavage of aryl methyl ethers, as specific data for this compound is not readily available in the cited literature.

ReagentSolventTemperature (°C)Typical Outcome
BBr₃Dichloromethane (DCM)-78 to room tempHigh yield of corresponding phenol(s)
HBrAcetic AcidRefluxCleavage to phenol(s) and methyl bromide
Pyridinium hydrochlorideMelt~200Demethylation

Aromatic Substitution Directed by Methoxy Functionality

The methoxy groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. This is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. In this compound, the methoxy groups would direct incoming electrophiles to the positions ortho and para to them.

On the 5-methoxy-substituted ring, the positions ortho (C4 and C6) and para (C2, which is already substituted with bromine) to the methoxy group are activated. On the 3'-methoxy-substituted ring, the ortho (C2' and C4') and para (C6') positions are activated. The presence of the bromine atom and the other phenyl ring will also influence the regioselectivity of these reactions.

Transformations of the Biphenyl Core

Electrophilic Aromatic Substitution on the Biphenyl System

Electrophilic aromatic substitution on the biphenyl core of this compound is a feasible transformation. The outcome of such reactions will be determined by the combined directing effects of the bromo and methoxy substituents. The methoxy groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing.

The directing effects of the substituents on both rings will influence the position of substitution. The ring with the 5-methoxy group is activated at the C4 and C6 positions. The ring with the 3'-methoxy group is activated at the C2', C4', and C6' positions. The interplay of these activating effects will determine the ultimate site of electrophilic attack. For instance, nitration or halogenation would be expected to occur at one of the activated positions, with the precise location depending on the specific reaction conditions and the nature of the electrophile.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound is limited.

Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄Nitration at C4, C6, C2', C4', or C6'
Br₂/FeBr₃Bromination at C4, C6, C2', C4', or C6'
SO₃/H₂SO₄Sulfonation at C4, C6, C2', C4', or C6'

Hydrogenation and Reduction of Aromatic Rings

The aromatic rings of the biphenyl core can be reduced to cyclohexyl rings through catalytic hydrogenation. This typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon or ruthenium on alumina. tcichemicals.com The presence of the bromine atom can complicate this reaction, as some hydrogenation catalysts can also promote hydrodehalogenation, leading to the removal of the bromine atom. researchgate.net Careful selection of the catalyst and reaction conditions is therefore crucial to achieve the desired outcome. For example, catalysts based on platinum or palladium are often used for hydrogenation, and the reaction conditions can be tuned to favor either hydrogenation of the aromatic rings or hydrodehalogenation. tcichemicals.com

Functionalization through C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, including biphenyls. nih.gov This methodology allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional electrophilic aromatic substitution. In this compound, the methoxy groups could potentially act as directing groups for ortho C-H activation.

This approach could enable the introduction of a variety of functional groups at specific positions on the biphenyl core. For example, palladium-catalyzed arylation could be used to introduce an additional aryl group, leading to the formation of terphenyl derivatives. The development of C-H activation reactions has significantly expanded the possibilities for the synthesis of complex organic molecules. greyhoundchrom.com

Table 3: Potential C-H Activation Reactions on this compound This table outlines potential applications of C-H activation based on general principles, as specific examples for this compound are not available in the provided search results.

Reaction TypeCatalyst System (Example)Potential Outcome
ArylationPd(OAc)₂ / P(o-tol)₃Introduction of an aryl group at a C-H bond ortho to a methoxy group.
AlkylationPd(OAc)₂ / NorborneneIntroduction of an alkyl group at a C-H bond.
AcetoxylationPd(OAc)₂ / PhI(OAc)₂Introduction of an acetoxy group at a C-H bond.

Derivatization Strategies and Synthetic Applications

2-Bromo-5,3'-dimethoxybiphenyl as a Key Building Block in Complex Molecule Synthesis

While specific, large-scale syntheses of highly complex molecules originating directly from this compound are not extensively documented in readily available literature, the inherent reactivity of this compound makes it a logical precursor for intricate molecular designs. The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.

The general strategy involves the coupling of the aryl bromide with a variety of organometallic reagents. This approach allows for the introduction of diverse substituents at the 2-position of the biphenyl (B1667301) system, leading to the construction of polysubstituted biphenyls which are core structures in many natural products and pharmaceuticals.

Table 1: Potential Cross-Coupling Reactions for Complex Molecule Synthesis

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₄, base (e.g., K₂CO₃)Terphenyl or higher polyphenyl systems
StilleOrganostannanePd(PPh₃)₄Biphenyl with a new carbon-based substituent
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Alkynyl-substituted dimethoxybiphenyl
Buchwald-HartwigAminePd catalyst, phosphine (B1218219) ligand, baseAmino-substituted dimethoxybiphenyl

Synthesis of Diversified Biphenyl Architectures

The diversification of the biphenyl core of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, enabling the formation of new carbon-carbon bonds with a wide range of substrates under relatively mild conditions. tcichemicals.com This reaction's tolerance to various functional groups makes it ideal for building complex and functionally diverse biphenyl architectures. gre.ac.uk

By selecting different aryl or heteroaryl boronic acids, a vast library of substituted biphenyls can be generated from this single precursor. This modular approach is highly valuable in medicinal chemistry and materials science for rapidly accessing novel compounds with varied electronic and steric properties.

Table 2: Examples of Diversified Biphenyl Architectures via Suzuki-Miyaura Coupling

Arylboronic Acid PartnerProduct
Phenylboronic acid5,3'-Dimethoxy-[1,1':2',1'']terphenyl
4-Formylphenylboronic acid5',3''-Dimethoxy-[1,1':2',1''-terphenyl]-4-carbaldehyde
Thiophen-2-ylboronic acid2-(5,3'-Dimethoxybiphenyl-2-yl)thiophene
Pyridin-3-ylboronic acid3-(5,3'-Dimethoxybiphenyl-2-yl)pyridine

Precursor to Biologically Active Scaffolds (focus on general scaffold types, not specific biological effects)

Substituted biphenyls are a common motif in biologically active compounds. While direct evidence for the biological activity of derivatives of this compound is limited in the available literature, its structural features suggest its potential as a precursor to various pharmacologically relevant scaffolds. For instance, the synthesis of novel benzohydrazide derivatives containing a bromo-methoxy-substituted aromatic ring has been shown to lead to compounds with a range of biological activities. nih.gov

The derivatization of this compound can lead to the formation of scaffolds such as:

Polysubstituted Biphenyls: These can serve as core structures for a variety of therapeutic agents.

Heterocyclic-Substituted Biphenyls: The introduction of heterocycles like thiazole, pyridine, or thiophene can lead to novel scaffolds with diverse biological properties. nih.gov

Bridged Biphenyls: Intramolecular cyclization reactions could potentially lead to the formation of dibenzofurans or other bridged systems, which are present in numerous natural products.

Ligand Precursor for Asymmetric Catalysis

Chiral phosphine ligands are crucial for many asymmetric catalytic transformations. The synthesis of these ligands often involves the reaction of an aryl halide with a phosphine source. nih.govorganic-chemistry.org Aryl bromides, such as this compound, can serve as electrophilic partners in palladium-catalyzed C-P bond formation reactions to produce triarylphosphines. rsc.org

The general synthetic route involves the reaction of the aryl bromide with a secondary phosphine or a phosphine equivalent in the presence of a palladium catalyst. The resulting phosphine can then be used as a ligand in transition metal catalysis. While the direct synthesis of a specific, widely used ligand from this compound is not prominently reported, the fundamental chemical principles support its utility as a precursor. The methoxy (B1213986) groups on the biphenyl backbone could influence the electronic properties and steric bulk of the resulting phosphine ligand, potentially tuning its performance in asymmetric catalysis.

Table 3: General Scheme for Phosphine Ligand Synthesis

Reactant 1Reactant 2Catalyst System (Typical)Product Type
This compoundDiphenylphosphinePd(OAc)₂, ligand (e.g., dppf)(5,3'-Dimethoxybiphenyl-2-yl)diphenylphosphine
This compoundDi-tert-butylphosphinePd catalyst, baseDi-tert-butyl(5,3'-dimethoxybiphenyl-2-yl)phosphine

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For 2-Bromo-5,3'-dimethoxybiphenyl, one would expect to see distinct signals for the aromatic protons on both phenyl rings and sharp singlets for the two methoxy (B1213986) groups.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the two methoxy carbons and the twelve aromatic carbons. The chemical shifts would help distinguish between carbons bonded to bromine, oxygen, or other carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the substitution pattern on both aromatic rings.

Despite extensive searches, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₃BrO₂), the expected molecular weight is approximately 292.01 g/mol or 294.01 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br), which occur in a roughly 1:1 ratio. A high-resolution mass spectrum would confirm the precise molecular formula. The fragmentation pattern would likely show the loss of methoxy groups (·OCH₃) or the cleavage of the biphenyl (B1667301) bond.

Specific experimental mass spectrometry data and a detailed fragmentation analysis for this compound are not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic rings and methoxy groups.

C=C stretching within the aromatic rings.

C-O stretching from the ether linkages of the methoxy groups.

C-Br stretching at a lower frequency.

An experimental IR spectrum with specific band assignments for this compound has not been published.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl compounds. This analysis would unambiguously confirm the connectivity and stereochemistry of the molecule.

A crystal structure for this compound has not been reported, and therefore, no crystallographic data such as unit cell dimensions, space group, or atomic coordinates are available.

Chiroptical Spectroscopy (if enantiomers or chiral derivatives are formed)

Biphenyls with bulky substituents at the ortho positions can exhibit atropisomerism, where rotation around the single bond between the phenyl rings is restricted, leading to stable, non-superimposable enantiomers. Given the substitution pattern of this compound, with a bromine atom in one ortho position, the barrier to rotation may not be high enough to allow for the isolation of stable enantiomers at room temperature. Chiroptical spectroscopy, such as circular dichroism, would be used to study such chiral properties if the enantiomers could be resolved or if chiral derivatives were synthesized.

There is no information in the literature regarding the resolution of enantiomers or the chiroptical properties of this compound or its derivatives.

Computational and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2-Bromo-5,3'-dimethoxybiphenyl. scivisionpub.comnih.gov Methods like DFT with Becke's three-parameter functional (B3LYP) combined with a suitable basis set such as 6-311+G(d,p) are commonly used to optimize the ground state molecular geometry. scivisionpub.com

These calculations yield crucial information about the distribution of electron density, which is visualized through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscielo.br The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and thermodynamic stability. nih.govsemanticscholar.org A smaller energy gap generally suggests higher reactivity. scielo.brnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, providing a 3D visualization of charge distribution. nih.govdergipark.org.tr These maps use a color gradient to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For substituted biphenyls, these calculations can elucidate how the bromine and methoxy (B1213986) groups influence the electronic properties and reactivity of the aromatic rings. nih.govscielo.br

Table 1: Representative Data from DFT Calculations for Substituted Biphenyls (Note: This table is illustrative and based on typical findings for similar compounds, not specific data for this compound.)

PropertyTypical Calculated ValueSignificance
HOMO Energy-5 to -7 eVRelates to electron-donating ability
LUMO Energy-1 to -3 eVRelates to electron-accepting ability
HOMO-LUMO Gap3 to 5 eVIndicator of chemical reactivity and stability nih.govsemanticscholar.org
Dipole Moment1 to 3 DebyeMeasures molecular polarity

Molecular Dynamics Simulations of Conformational Behavior

MD simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov This allows researchers to observe how the molecule flexes, rotates, and interacts with its environment, such as a solvent. For this compound, simulations could reveal the most stable conformations (e.g., planar vs. twisted) and the energy barriers between them. The presence of bulky substituents like bromine and methoxy groups ortho to the central bond can create steric hindrance that favors a non-planar (twisted) conformation. scivisionpub.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the intricate steps of chemical reactions. researchgate.net By modeling the reactants, products, and all intermediate structures, these techniques can provide a detailed picture of the reaction pathway. rsc.orgnih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is crucial for structure verification and interpretation of experimental data. escholarship.orgnih.gov

NMR Chemical Shifts: DFT has become a reputable method for predicting Nuclear Magnetic Resonance (NMR) spectra. nih.govuni-bonn.de By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. escholarship.org These predicted spectra can be compared with experimental data to confirm a proposed molecular structure or to assign ambiguous signals. escholarship.orgnih.gov The accuracy of these predictions depends on the level of theory, basis set, and proper modeling of solvent effects. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to Infrared and Raman spectroscopy) is another standard application. dntb.gov.uaskku.edu After optimizing a molecule's geometry to a stable minimum, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of its vibrational modes. skku.edu This allows for the assignment of experimental IR bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, or C-O stretches associated with the methoxy groups.

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: This table illustrates the type of data generated, not actual calculated values for this compound.)

Nucleus/ModePredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (Aromatic)6.8 - 7.5
¹H (Methoxy)3.7 - 3.9
¹³C (Aromatic)110 - 160
¹³C (Methoxy)55 - 60
C-O Stretch~1250
C-Br Stretch~600

Molecular Docking and Virtual Screening Approaches in Ligand Discovery

If this compound or its derivatives are investigated for biological activity, molecular docking and virtual screening are essential computational tools. semanticscholar.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govbeilstein-journals.org Docking algorithms explore possible binding poses within the active site of a protein and use a scoring function to estimate the binding affinity. nih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Virtual Screening: Virtual screening is a high-throughput method that uses computational techniques to search large libraries of compounds for molecules that are likely to bind to a specific biological target. semanticscholar.orgrsc.orgnih.gov Ligand-based virtual screening searches for molecules with similar properties to known active compounds, while structure-based screening uses docking to fit library compounds into the target's binding site. nih.govugm.ac.id The biphenyl (B1667301) scaffold is a common feature in pharmacologically active molecules, making derivatives like this compound potential candidates for such screening campaigns to discover new leads for drug development. scivisionpub.com

Structure Activity Relationship Sar Studies of 2 Bromo 5,3 Dimethoxybiphenyl Derivatives

Methodological Approaches in SAR Analysis

The exploration of SAR for derivatives of 2-bromo-5,3'-dimethoxybiphenyl relies on a variety of computational and statistical methods to correlate chemical structure with biological activity. These methods range from classical two-dimensional approaches to more advanced three-dimensional techniques.

Classical QSAR (Quantitative Structure-Activity Relationship) methods, such as Hansch analysis and the Free-Wilson model, provide a foundational understanding of how physicochemical properties of substituents influence the biological activity of this compound derivatives.

Hansch Analysis correlates biological activity with various physicochemical parameters of the molecule, such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric parameters (Taft parameters, Es). slideshare.netslideshare.net The general form of the Hansch equation is:

log(1/C) = k1logP + k2σ + k3Es + k4

where C is the molar concentration of the compound required to produce a specific biological effect, and k1, k2, k3, and k4 are constants determined by regression analysis. For a series of this compound derivatives, Hansch analysis could be used to determine the optimal hydrophobicity, electronic, and steric properties for a desired activity.

Free-Wilson Analysis is a mathematical model that assumes the biological activity of a parent molecule is the sum of the contributions of its individual substituents. slideshare.netpharmacy180.com This model does not require physicochemical constants for the substituents. The basic equation is:

Biological Activity = Σ(substituent contributions) + constant

In the context of this compound derivatives, this method would be useful in the early stages of SAR analysis to quantify the contribution of different substituents at various positions on the biphenyl (B1667301) rings. slideshare.net A mixed approach, combining both Hansch and Free-Wilson analysis, can also be employed to leverage the advantages of both models. nih.govuniroma1.it

The following interactive table illustrates a hypothetical Free-Wilson analysis for a series of this compound derivatives:

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed understanding of the interaction between a ligand and its receptor by considering the three-dimensional properties of the molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. slideshare.netrutgers.edu The molecules are aligned based on a common substructure, and the interaction energies with a probe atom are calculated at various grid points. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. For this compound derivatives, CoMFA can generate contour maps that indicate regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netchemrevlett.com CoMSIA uses a Gaussian-type function for the distance dependence of the fields, which can lead to more interpretable contour maps. rutgers.edu For derivatives of this compound, CoMSIA could provide a more comprehensive understanding of the structural requirements for optimal interaction with a biological target.

A hypothetical comparison of CoMFA and CoMSIA statistical parameters for a set of this compound derivatives is presented in the table below:

The development of robust SAR models for this compound derivatives relies on the use of a wide range of computational descriptors that quantify various aspects of molecular structure and properties. These descriptors can be broadly classified into 1D, 2D, and 3D categories.

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and rotatable bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area, as well as quantum chemical descriptors like HOMO and LUMO energies and dipole moments.

The selection of appropriate descriptors is a critical step in building a predictive SAR model. nih.gov

Impact of Biphenyl Substituents on Molecular Recognition

The substituents on the biphenyl scaffold of this compound play a critical role in molecular recognition by influencing the electronic, steric, and hydrophobic properties of the molecule. The nature and position of these substituents can significantly alter the binding affinity and selectivity of the derivatives for a biological target.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic rings, which can affect π-π stacking interactions with aromatic residues in a binding pocket. wikipedia.org The size and shape of the substituents will also determine the steric compatibility with the receptor site. Hydrophobic substituents may favor interactions with nonpolar regions of the target, while polar groups can form hydrogen bonds or other electrostatic interactions.

Conformational Flexibility and its Influence on SAR

The energy barrier to rotation around the central carbon-carbon single bond can be influenced by the size of the ortho substituents. libretexts.org If the barrier is high enough, it can lead to atropisomerism, where the different conformations can be isolated as separate enantiomers. libretexts.orgslideshare.net The specific conformation adopted by a derivative upon binding to a receptor is crucial for its biological activity. Molecular dynamics simulations can be used to explore the conformational landscape of these molecules and to identify the bioactive conformation. mdpi.com

Ligand Design Principles Derived from SAR for Biphenyl Scaffolds

The insights gained from SAR studies of this compound derivatives can be used to establish a set of ligand design principles for the development of new and improved compounds. These principles may include:

Scaffold Hopping: Replacing the biphenyl core with other bioisosteric scaffolds to explore new chemical space while retaining key pharmacophoric features.

Substituent Optimization: Modifying the substituents on the biphenyl rings to enhance potency, selectivity, and pharmacokinetic properties based on the SAR data.

Conformational Constraint: Introducing structural modifications to restrict the conformational flexibility of the biphenyl scaffold and lock the molecule in its bioactive conformation.

By systematically applying these principles, it is possible to rationally design novel ligands with optimized properties for a specific biological target. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted biphenyls is a well-established area of organic chemistry, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi reactions being cornerstone methodologies. bohrium.comrsc.org Future research on 2-Bromo-5,3'-dimethoxybiphenyl will likely focus on optimizing these routes to be more sustainable and efficient.

Key areas of development could include:

Greener Reaction Media: A significant push in modern chemistry is the replacement of traditional organic solvents with more environmentally benign alternatives. Future synthetic protocols for this compound could explore the use of water, ethanol, or other green solvents, potentially in combination with surfactants to overcome solubility issues.

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, research into heterogeneous palladium catalysts is crucial. Immobilizing palladium on solid supports like metal-organic frameworks (MOFs) or functionalized polymers could lead to highly efficient and reusable catalytic systems for the synthesis of this biphenyl (B1667301) derivative. nih.gov

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and more consistent product quality.

A comparative look at potential sustainable synthesis strategies is presented in the table below.

Synthetic StrategyTraditional ApproachPotential Sustainable ImprovementAnticipated Benefits
Cross-Coupling Reaction Homogeneous palladium catalyst in organic solvents (e.g., toluene, DMF).Heterogeneous palladium catalyst in a flow reactor using a green solvent.Catalyst recyclability, reduced solvent waste, improved safety and efficiency.
Starting Materials Multi-step synthesis of boronic acids or organozinc reagents.Direct C-H activation/arylation of a dimethoxybenzene precursor.Improved atom economy, reduced number of synthetic steps.

Exploration of New Catalytic Applications

The true potential of this compound may lie in its application as a precursor to novel ligands for catalysis. The bromine atom provides a reactive handle for the introduction of a phosphine (B1218219) group, a common coordinating moiety in transition metal catalysts.

Emerging research could focus on:

Chiral Ligand Synthesis: The biphenyl axis can exhibit atropisomerism, a form of axial chirality, if rotation around the central C-C bond is restricted. Future work could explore the synthesis of enantiomerically pure phosphine ligands derived from this compound. These chiral ligands could be invaluable in asymmetric catalysis, enabling the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.

Buchwald-Hartwig Amination: Ligands based on substituted biphenyls, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), are highly effective in palladium-catalyzed C-N bond formation reactions. nbinno.com By analogy, novel phosphine ligands derived from this compound could be developed and screened for their efficacy in Buchwald-Hartwig amination and other cross-coupling reactions. The electronic and steric properties imparted by the 5- and 3'-methoxy groups could lead to unique reactivity and selectivity profiles.

Advanced Materials Science Applications (excluding specific material properties)

Biphenyl derivatives are integral components in a variety of advanced materials due to their rigid structure and tunable electronic properties. rsc.orgfuturemarketinsights.com The unique substitution pattern of this compound makes it an intriguing building block for new functional materials.

Future research in this area could involve:

Organic Semiconductors: There is a growing demand for novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Biphenyl-based structures are often used as the core of these materials. royalsocietypublishing.orgbohrium.com this compound could be used as a precursor to synthesize larger, more conjugated systems with tailored electronic properties for semiconductor applications.

Liquid Crystals: The elongated, rigid shape of the biphenyl unit is a key feature of many liquid crystalline compounds. arabjchem.org By incorporating this compound into more complex molecular architectures, it may be possible to create new liquid crystals with unique phase behaviors.

Porous Organic Polymers: The bromine atom on the biphenyl ring can be exploited in polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create highly cross-linked, porous organic polymers. These materials have potential applications in gas storage, separation, and catalysis.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The development of new molecules and materials is often a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. acs.orgnih.gov

For a molecule like this compound, AI and ML could be applied in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. digitellinc.com This could be used to rapidly identify the best methods for synthesizing this compound or for converting it into other valuable compounds.

Discovering Novel Materials: AI algorithms can be used to screen virtual libraries of millions of molecules to identify candidates with desired properties. scitechdaily.comresearchgate.net For example, an AI model could be used to predict the electronic properties of polymers derived from this compound, guiding synthetic efforts towards the most promising materials for a specific application.

Automated Synthesis: The integration of AI with robotic systems is leading to the development of "self-driving laboratories" that can autonomously design, conduct, and analyze experiments. nih.gov In the future, such systems could be used to explore the chemistry of this compound, rapidly mapping out its reactivity and identifying new applications.

The table below outlines potential AI/ML applications in the study of this compound.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning AI algorithms can propose synthetic routes to a target molecule by working backward from the product.Rapid identification of efficient and novel synthetic pathways.
Property Prediction Machine learning models can predict the physical, chemical, and electronic properties of a molecule based on its structure.In silico screening of derivatives for applications in materials science and catalysis, reducing the need for extensive experimental work.
Reaction Optimization AI can be used to design and analyze experiments to find the optimal conditions for a chemical reaction.Higher yields, reduced waste, and faster development of synthetic protocols.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5,3'-dimethoxybiphenyl, and how can reaction conditions be optimized to minimize by-products?

Answer: A common synthetic approach involves Suzuki-Miyaura or Kumada cross-coupling reactions using halogenated precursors. For example, aryl bromides (e.g., 4-bromoanisole) can react with Grignard reagents or boronic acids under palladium catalysis. However, side reactions such as homocoupling (e.g., formation of 4,4′-dimethoxybiphenyl) may occur due to transmetallation between intermediates and reagents . To minimize this:

  • Use anhydrous conditions and rigorously exclude oxygen to prevent unintended radical pathways.
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1-2 mol%) and reaction temperature (60-80°C in THF).
  • Monitor reaction progress via HPLC or TLC to terminate the reaction before by-product accumulation.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methoxy (-OCH₃) protons as singlets near δ 3.8-4.0 ppm and aromatic protons in the biphenyl framework (δ 6.8-7.5 ppm).
    • ¹³C NMR confirms bromine substitution via deshielded aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₄H₁₃BrO₂).
  • Melting Point Analysis: Compare observed values (e.g., 179-180°C for analogous dimethoxybiphenyls) to literature .
  • HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What mechanistic insights explain the formation of homo-coupled by-products during cross-coupling reactions involving this compound?

Answer: Homo-coupled dimethoxybiphenyl by-products arise from transmetallation between the palladium intermediate (formed after oxidative addition of the aryl bromide) and excess Grignard reagent. This transfers the aryl group from palladium to the reagent, enabling reductive elimination of the homo-coupled product . To suppress this:

  • Employ bulky ligands (e.g., SPhos) to sterically hinder transmetallation.
  • Use slow reagent addition to maintain low concentrations of reactive intermediates.
  • Computational studies (DFT) suggest electron-rich methoxy groups accelerate undesired pathways; substituting with electron-withdrawing groups may mitigate this .

Q. How do electronic effects of substituents influence the reactivity of this compound in catalytic reactions?

Answer:

  • Bromine acts as a σ-electron-withdrawing group , activating the aryl ring for oxidative addition to Pd(0).
  • Methoxy groups are π-electron donors , stabilizing transition states in cross-coupling but increasing susceptibility to electrophilic side reactions.
  • Resonance Raman Spectroscopy reveals that methoxy substituents enhance conjugation, shifting vibrational modes (e.g., C-C stretching at 1325 cm⁻¹ in radical cation species) .
  • Electrochemical Studies: Cyclic voltammetry shows oxidation potentials correlate with methoxy substitution patterns, impacting stability under oxidative conditions .

Q. What strategies are effective for analyzing degradation products or stability under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (e.g., >200°C under nitrogen).
  • Forced Degradation Studies:
    • Photolysis: Expose to UV light (254 nm) and monitor via LC-MS for debromination or demethoxylation products.
    • Hydrolytic Stability: Reflux in aqueous ethanol (1:1 v/v) at 80°C; quench aliquots at intervals for HPLC analysis.
    • Oxidative Stress: Treat with H₂O₂ or mCPBA to identify epoxidation or ring-opening products .

Q. How can researchers leverage computational methods to predict reaction outcomes or material properties?

Answer:

  • Density Functional Theory (DFT): Calculate activation energies for cross-coupling vs. homo-coupled pathways.
  • Molecular Dynamics (MD): Simulate interactions in solvent environments (e.g., THF vs. DMF) to optimize solubility.
  • QSAR Models: Correlate substituent effects (Hammett σ values) with reaction yields or catalytic turnover .

Methodological Notes

  • Solubility: The compound is soluble in ethanol and acetone but insoluble in water . Use polar aprotic solvents (e.g., DCM, THF) for reactions.
  • Storage: Store under inert gas (Ar/N₂) at 4°C to prevent bromine displacement or oxidation .
  • Safety: Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.